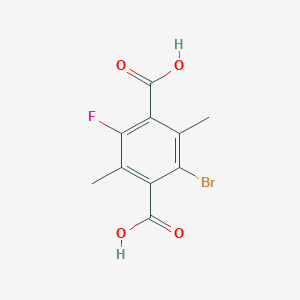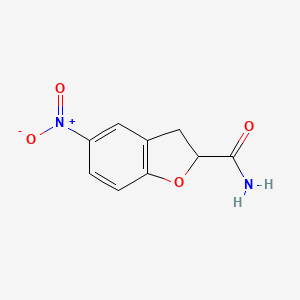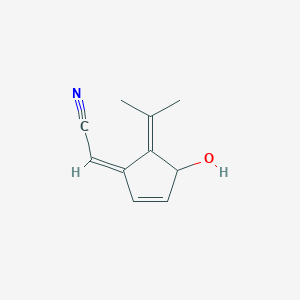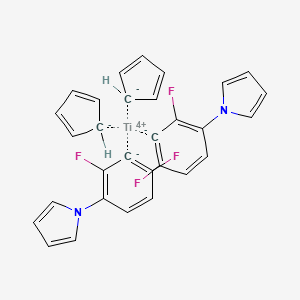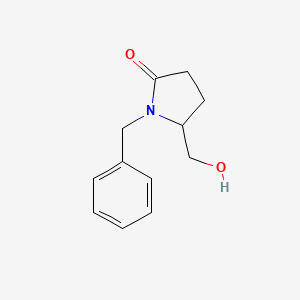
BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylcyclopentadienyl)magnesium, commonly abbreviated as BECMg, is an organomagnesium compound that is used in organic synthesis. It is a colorless, volatile liquid with a boiling point of 63°C. BECMg is used in a variety of synthetic processes and has a number of applications in the pharmaceutical and agrochemical industries. BECMg is also used in the synthesis of polymers, dyes, and pigments.
Aplicaciones Científicas De Investigación
Atomic Layer Deposition (ALD) of MgO :Bis(ethylcyclopentadienyl)magnesium (Mg(CpEt)2) is used in the atomic layer deposition of magnesium oxide (MgO), a process crucial for creating thin films used in various electronic devices. This method shows self-limiting reactions, high efficiency, and the ability to create films with specific densities and thicknesses (Burton, Goldstein, & George, 2009).
Growth of Polycrystalline Zn1-XMgXO Thin Films :Used as a Mg source in the growth of Zn1-XMgXO thin films by metal–organic chemical vapor deposition (MOCVD), bis(ethylcyclopentadienyl) magnesium contributes to the creation of films with a wurtzite structure, used in solar cells (Chiba, Meng, Yamada, & Konagai, 2007).
Coordination Complexes Synthesis :This chemical plays a role in synthesizing novel magnesium(II) tetraphenylporphyrin-based coordination complexes, which are significant in studies related to their potential as semiconductors and antibacterial agents (Amiri, Hajji, Taheur, Chevreux, Roisnel, Lemercier, & Nasri, 2018).
Doping of Semiconductors :It is used as a magnesium dopant in semiconductor materials such as InGaAlP, enhancing surface morphology and doping efficiency, which is pivotal in the development of electronic components (Wu, Chang, Chen, Chen, Lin, & Chan, 1994).
Mediating Aldol Additions in Organic Chemistry :Bis(hexamethyldisilazido)magnesium, a related compound, is used to mediate aldol additions in organic synthesis, highlighting its role in creating complex organic molecules (Allan, Henderson, & Kennedy, 1999).
Magnesium Doping in Solar Cells :The chemical is essential in doping GaAs and Ga(0.75)In(0.25)As solar cells, enhancing their efficiency and stability, which is crucial for the development of more effective solar energy technologies (Lewis, Ford, & Werthen, 1984).
Improving Purity for Nitride Material Doping :Its purity is critical when doping nitride materials, as impurities can affect the quality of the resulting semiconductor materials. Advances in purification have significant implications for the electronics industry (Bartram, 2000).
Deposition of Magnesium Fluoride Thin Films :Used in the atomic layer deposition of magnesium fluoride (MgF2) thin films, essential for creating optical coatings in the ultraviolet spectrum. This is particularly relevant in the development of optical technologies (Hennessy, Jewell, Greer, Lee, & Nikzad, 2015).
Polymerization Processes :It is instrumental in the polymerization of various materials, such as in the synthesis of poly(ethylene)-b-(trans-isoprene), demonstrating its versatility in creating diverse polymeric materials (Chenal & Visseaux, 2012).
Catalyst for Ethylene Polymerization :Acts as a catalyst in ethylene polymerization, resulting in high-quality polyethylene with specific properties. This application is crucial in the plastics industry (Oche¸dzan-Siodłak & Nowakowska, 2005).
Mecanismo De Acción
Target of Action
Bis(ethylcyclopentadienyl)magnesium (EtCp)2Mg is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds such as ketones, aldehydes, and esters .
Mode of Action
(EtCp)2Mg acts as a Grignard reagent . It interacts with its targets (ketones, aldehydes, and esters) through addition reactions, leading to the formation of alcohols and hydrocarbons . It can also serve as a catalyst in organometallic reactions .
Biochemical Pathways
The exact biochemical pathways affected by (EtCp)2Mg are dependent on the specific reactions it is involved in. Generally, it participates in the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds .
Pharmacokinetics
Its physical properties such as its density (1912 g/mL at 25°C (lit)) and its sensitivity to air and moisture may impact its behavior in a biological context.
Result of Action
The result of (EtCp)2Mg’s action is the formation of new organic compounds. By acting as a Grignard reagent, it enables the synthesis of alcohols and hydrocarbons from ketones, aldehydes, and esters .
Action Environment
(EtCp)2Mg is sensitive to both air and moisture . It rapidly oxidizes in air , and it should be stored in a dry, cool, and well-ventilated place, away from sources of ignition and flammable materials . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM can be achieved through the reaction of ethylcyclopentadiene with magnesium in anhydrous diethyl ether solvent.", "Starting Materials": [ "Ethylcyclopentadiene", "Magnesium", "Anhydrous diethyl ether" ], "Reaction": [ "Add magnesium turnings to anhydrous diethyl ether in a dry flask under inert atmosphere.", "Heat the mixture to reflux and stir until the magnesium is completely dissolved.", "Add ethylcyclopentadiene dropwise to the reaction mixture under inert atmosphere.", "Continue stirring the reaction mixture for several hours at reflux temperature.", "Cool the reaction mixture to room temperature and filter off any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM as a yellow solid." ] } | |
| 114460-02-5 | |
Fórmula molecular |
C14H18Mg 10* |
Peso molecular |
210.6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)
